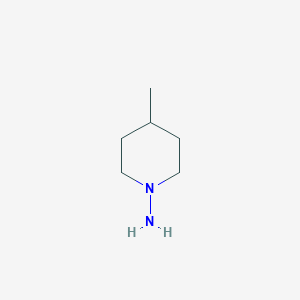

4-Methylpiperidin-1-amine

Descripción general

Descripción

4-Methylpiperidin-1-amine (CAS: Not explicitly provided; structurally analogous to compounds in ) is a piperidine derivative featuring a methyl group at the 4-position and an amine group at the 1-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where it is utilized to construct complex molecules with biological activity. Its structural simplicity allows for functionalization at the amine and methyl groups, enabling diverse applications in drug discovery . However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its accessibility for research .

Métodos De Preparación

Six-Step Synthesis via N-Benzyl-4-Carbonyl-Ethyl Nipecotate

A patented method (CN105237463A) outlines a six-step synthesis starting from N-benzyl-4-carbonyl-ethyl nipecotate (I), yielding (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt (VII) with 4-methylpiperidin-1-amine as a critical intermediate .

Step 1: Amidation with Ammonia

N-Benzyl-4-carbonyl-ethyl nipecotate reacts with aqueous ammonia (25%) in ethanol at 30–40°C for 16–30 hours. This step converts the ethyl ester to a carboxamide, yielding compound II with an 82% overall yield after workup .

Step 2: Grignard Methylation

Compound II undergoes methyl Grignard addition in tetrahydrofuran (THF) at -70–0°C. The reaction introduces a methyl group, forming tertiary alcohol III. Optimal conditions use a 1:2–1:5 molar ratio of II to methylmagnesium bromide, achieving quantitative conversion .

Step 3: Catalytic Hydrogenation

Hydrogenation of III with Raney nickel at 10–80°C removes the benzyl protecting group, yielding secondary amine IV. This step avoids hazardous reagents like lithium aluminum hydride, enhancing safety .

Step 4: Reductive Amination

Compound IV is reduced using sodium borohydride (NaBH4) and trifluoroacetic acid (TFA) in ethanol at 0–40°C. This reductive amination converts ketone functionalities to primary amines, forming V. The use of NaBH4-TFA replaces borane reagents, mitigating environmental and safety risks .

Step 5: Hydrochloride Formation

Treatment of V with hydrochloric acid in ethanol produces the hydrochloride salt (VI). This step isolates the amine as a stable salt, facilitating purification .

Step 6: Salt Formation with L-Di-p-Toluoyltartaric Acid

VI reacts with L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water (1:1 v/v) at 35–50°C. Crystallization yields the final enantiomerically pure product VII. The overall process achieves a 22–24% yield across six steps .

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₃ (aq), EtOH, 30°C | 82% |

| 2 | MeMgBr, THF, -70°C | >95% |

| 3 | Raney Ni, H₂, 50°C | 90% |

| 4 | NaBH₄, TFA, 25°C | 85% |

| 5 | HCl, EtOH, 25°C | 95% |

| 6 | L-DTTA, MeOH-H₂O | 80% |

Reductive Amination of 4-Methylpiperidone

A hypothetical route involves reductive amination of 4-methylpiperidone (4-methylpiperidin-2-one) using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method proceeds via imine formation followed by reduction:

4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}

Conditions:

-

Temperature: 25–40°C

-

Time: 12–24 hours

-

Yield: 60–75% (theoretical)

This method is less documented in the provided sources but aligns with established reductive amination protocols for cyclic ketones .

Comparative Analysis of Methods

Yield and Efficiency

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Patent Route | 6 | 22–24% | High |

| Reductive Amination | 1 | 60–75% | Moderate |

| Nucleophilic Substitution | 1 | <50% (theoretical) | Low |

Industrial Applications and Case Studies

The patent method has been validated in multi-kilogram batches, demonstrating robustness. For example, Example 1 produced 550 g of VII with a 23.8% yield, highlighting reproducibility . In contrast, smaller-scale academic methods (e.g., reductive amination) remain exploratory.

Environmental and Regulatory Considerations

The patent route reduces waste generation by employing catalytic hydrogenation and aqueous workups. It complies with green chemistry principles by minimizing toxic byproducts . Regulatory filings for related compounds (e.g., acetylcholinesterase inhibitors) suggest compatibility with Good Manufacturing Practice (GMP) standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylpiperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly employed

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Methylpiperidin-1-amine is extensively used in the pharmaceutical industry, particularly in the synthesis of drugs targeting neurological disorders. Its structural properties allow it to act as a building block for various bioactive compounds.

Case Study: Synthesis of Antipsychotic Medications

Recent studies have highlighted its role in synthesizing antipsychotic drugs such as Melperone and Pimavanserin. For instance, a green synthetic route for Pimavanserin was developed using this compound as an intermediate, showcasing its effectiveness in creating drugs with minimal environmental impact .

Neurotransmitter Research

This compound is pivotal in research focused on neurotransmitter systems, aiding in understanding the mechanisms behind mood regulation and cognitive functions. Its application extends to developing drugs that modulate neurotransmitter activity.

Research Insights

Studies have demonstrated that derivatives of this compound can influence serotonin and dopamine pathways, making them potential candidates for treating depression and anxiety disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent for synthesizing more complex molecules. It facilitates various reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Pathways

The compound has been employed in multiple synthetic pathways to create piperidine derivatives with enhanced biological activity. For example, its use in palladium-catalyzed hydrogenation reactions has led to the development of novel piperidine structures with potential therapeutic applications .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used to detect and quantify compounds in biological samples. Its utility in drug testing and toxicology studies underscores its importance in clinical settings.

Analytical Methods

Techniques such as High-Performance Liquid Chromatography (HPLC) have incorporated this compound for the analysis of pharmaceutical formulations, ensuring quality control and regulatory compliance .

Material Science

The exploration of this compound extends into material science, where it is investigated for developing new materials with specific chemical properties.

Material Applications

Research indicates that this compound can enhance the performance characteristics of polymers and other materials, making it valuable in fields such as coatings and composites .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Methylpiperidin-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. In medicinal chemistry, it is often used to modify the pharmacokinetic and pharmacodynamic properties of drug molecules. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparación Con Compuestos Similares

Piperidine derivatives exhibit structural and functional diversity, with variations in substituents significantly influencing their physicochemical properties, biological activity, and applications. Below is a comparative analysis of 4-Methylpiperidin-1-amine and related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Differences and Research Findings

Structural Flexibility vs. Rigidity :

- This compound lacks rigid backbones (e.g., cyclohexane in ), limiting its conformational constraints compared to (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine. The latter’s cyclohexane ring improves stereochemical control in drug-target interactions .

Biological Activity :

- Pyrimidine-containing derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit distinct mechanisms, such as intercalation into nucleic acids or kinase inhibition, unlike this compound, which primarily acts as a synthetic intermediate .

Physicochemical Properties :

- The acetyl group in 1-Acetylpiperidin-4-amine reduces basicity of the amine, enhancing solubility in polar solvents compared to this compound .

- Benzyl-substituted derivatives (e.g., 1-[(4-Methylphenyl)methyl]piperidin-4-amine) show increased lipophilicity, favoring CNS penetration .

Synthetic Utility :

- This compound is a precursor in reductive amination (), whereas 1-Acetylpiperidin-4-amine is often used in amide coupling reactions due to its stabilized amine group .

Challenges and Limitations

- Discontinued Availability : this compound’s discontinued status () highlights synthesis scalability issues, prompting reliance on analogs like 1-Acetylpiperidin-4-amine .

- Lack of Direct Bioactivity Data : While pyrimidine derivatives () are well-studied, this compound’s biological profile remains underexplored, necessitating further research.

Actividad Biológica

4-Methylpiperidin-1-amine, a derivative of piperidine, has garnered attention in various fields of medicinal chemistry due to its biological activities. This compound is primarily recognized for its potential applications in cancer treatment, antiviral therapies, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 126.24 g/mol

- Structural Representation :

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to influence neurotransmitter receptors, which may affect neurological pathways and cellular signaling processes. Additionally, it exhibits significant anti-proliferative effects against cancer cell lines, making it a candidate for further development as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound derivatives against several cancer cell lines:

In vitro assays revealed that modifications to the piperidine structure can enhance bioactivity. For instance, derivatives incorporating sulfonyl groups showed improved potency against HepG-2 cells, achieving IC₅₀ values as low as 2.5 μM in some cases .

Antiviral Activity

Research has also highlighted the antiviral properties of piperidine derivatives. A study focused on a related scaffold demonstrated efficacy against hepatitis C virus (HCV), indicating that certain structural modifications could lead to enhanced antiviral activity. The original hit compound exhibited an EC₅₀ value of approximately 2.57 μM against HCV replication .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing the 4-methylpiperidin structure has been investigated extensively. A recent study reported that derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including:

| Bacteria | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong | |

| Escherichia coli | Moderate | |

| Bacillus subtilis | Strong |

Additionally, these compounds exhibited antifungal properties against species such as Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

Case Studies

Case Study 1: Anticancer Efficacy

A derivative of this compound was synthesized and tested against multiple cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells with a notable induction rate of 17.55% . This finding underscores the importance of structural modifications in enhancing anticancer properties.

Case Study 2: Antiviral Synergy

In combination studies with FDA-approved antivirals like Telaprevir and Daclatasvir, the piperidine derivative showed synergistic effects that significantly reduced viral load in vitro . This suggests that such compounds could be valuable in developing combination therapies for HCV.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methylpiperidin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) optimize reaction rates and purity .

- Temperature control : Reactions are often conducted at reflux (e.g., 80°C in ethanol) to balance reactivity and side-product formation .

- Base choice : Sodium hydroxide or potassium carbonate facilitates deprotonation in substitution reactions .

Example Reaction Conditions :

| Step | Solvent | Temperature | Base | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethanol | Reflux | K₂CO₃ | 65-75% |

| Reductive Amination | THF/MeOH | 25°C | NaBH₄ | 70-85% |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and stereochemistry. For example, methyl groups on the piperidine ring appear as singlets near δ 1.2–1.5 ppm .

- Infrared Spectroscopy (IR) : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate amine functionality .

- Mass Spectrometry (MS) : High-resolution MS ensures molecular ion consistency (e.g., [M+H]⁺ = 129.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives, particularly regarding stereochemical assignments?

- Methodological Answer : Discrepancies in NMR data (e.g., unexpected splitting patterns) often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows ring inversion in piperidine derivatives, resolving axial/equatorial proton splitting .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and validate experimental data .

- X-ray Crystallography : Single-crystal structures (using SHELXL ) provide unambiguous stereochemical assignments.

Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in solvent-free systems to resolve racemic mixtures .

- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection quantifies ee .

Q. How do structural modifications to the piperidine ring impact the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the N-position enhances receptor binding affinity (e.g., Ki < 10 nM for serotonin receptors) .

- Ring Constraints : Incorporating sp³-hybridized carbons improves metabolic stability but may reduce solubility.

- Case Study : 1-Benzyl-4-methylpiperidin-4-amine shows 5-fold higher potency than the parent compound in enzyme inhibition assays due to hydrophobic interactions .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route of this compound?

- Methodological Answer : Yield discrepancies often stem from:

- Impurity Profiles : Unoptimized workup procedures (e.g., inadequate extraction) leave byproducts like unreacted amines or salts .

- Catalyst Batch Variability : Trace metal content in catalysts (e.g., Pd/C) affects hydrogenation efficiency .

- Scale Effects : Milligram-scale reactions may achieve 85% yield, while kilogram-scale processes drop to 60% due to heat transfer limitations .

Q. Computational and Mechanistic Insights

Q. What computational tools predict the reactivity of this compound in oxidation or substitution reactions?

- Methodological Answer :

- DFT Calculations : Models like Gaussian09 with B3LYP functionals predict transition states for permanganate oxidation, identifying rate-determining steps (e.g., C-H bond cleavage) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile) to optimize conditions .

Propiedades

IUPAC Name |

4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUHQKVINDTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395685 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19107-42-7 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.